

physical and chemical properties of 4-(Difluoromethoxy)benzyl alcohol

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzyl alcohol

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An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-(Difluoromethoxy)benzyl alcohol**, a pivotal building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, reactivity, and application, grounded in established chemical principles.

Introduction: The Strategic Importance of the -OCF₂H Moiety

4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a substituted benzyl alcohol that has garnered significant interest, primarily due to the presence of the difluoromethoxy (-OCF₂H) group.^[1] In medicinal chemistry, this group is recognized as a valuable bioisostere for more common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups.^{[1][2]}

The strategic incorporation of the difluoromethoxy moiety can profoundly influence a molecule's key drug-like properties. Compared to a methoxy group, it offers enhanced metabolic stability by being less susceptible to oxidative dealkylation.^[1] Furthermore, it increases lipophilicity, which can improve membrane permeability. Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom in the -OCF₂H group allows it to act as a hydrogen bond donor, providing

unique interaction capabilities within biological systems.[\[2\]](#) Consequently, **4-(Difluoromethoxy)benzyl alcohol** serves as a critical precursor for synthesizing complex molecules where fine-tuning of potency, selectivity, and pharmacokinetic profiles is essential.[\[1\]](#)

Chemical Identity and Core Physical Properties

The fundamental identity of a compound dictates its behavior. The key identifiers and physical properties of **4-(Difluoromethoxy)benzyl alcohol** are summarized below.

Property	Value	Source(s)
IUPAC Name	[4-(difluoromethoxy)phenyl]methanol	[3]
CAS Number	170924-50-2	[3] [4]
Molecular Formula	C ₈ H ₈ F ₂ O ₂	[3] [4] [5]
Molecular Weight	174.14 g/mol	[3] [4] [6]
Physical State	Liquid	[5]
Boiling Point	78-80 °C	[4]
Refractive Index	1.4855	[7]
XLogP3 (Lipophilicity)	2.1	[3]

Table 1: Core Chemical and Physical Data.

Spectroscopic and Analytical Characterization

Precise characterization is the bedrock of chemical synthesis. While specific spectra for this exact compound are not universally published, its structure allows for a confident prediction of its spectroscopic signatures based on well-understood principles for analogous compounds.[\[8\]](#) [\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The expected proton (¹H) and carbon (¹³C) NMR signals are detailed below.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35	Doublet	2H	Ar-H (ortho to CH ₂ OH)	Aromatic protons adjacent to the electron-donating CH ₂ OH group.
~7.10	Doublet	2H	Ar-H (ortho to OCF ₂ H)	Aromatic protons adjacent to the difluoromethoxy group.
~6.50	Triplet (t)	1H	OCF ₂ H	Characteristic triplet due to coupling with the two adjacent fluorine atoms (² JH-F ≈ 73-75 Hz).
~4.70	Singlet/Doublet	2H	-CH ₂ OH	Benzylic protons. May appear as a doublet if coupled to the hydroxyl proton.

| ~1.8-2.5 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; position and shape are concentration-dependent. Disappears upon D₂O exchange.[8] |

Expected ^{13}C NMR Signals (in CDCl_3): The carbon spectrum would reveal distinct signals for the aromatic carbons, the benzylic carbon, and the unique carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups. The spectrum of **4-(Difluoromethoxy)benzyl alcohol** is expected to be dominated by the hydroxyl and aromatic absorptions.

Wavenumber (cm^{-1})	Description	Rationale
3400-3300 (broad)	O-H Stretch	Characteristic of a hydrogen-bonded alcohol.[11]
3100-3000	Aromatic C-H Stretch	Typical for sp^2 C-H bonds in the benzene ring.
~1600, ~1500	Aromatic C=C Stretch	Skeletal vibrations of the aromatic ring.
1250-1000	C-O Stretch & C-F Stretch	A strong C-O stretch from the alcohol and C-F stretches from the difluoromethoxy group are expected in this region.[11]

Table 2: Expected Key IR Absorption Bands.

Mass Spectrometry (MS)

Under electron ionization (EI), alcohols typically undergo alpha cleavage and dehydration.[10]

Expected Fragmentation Pattern:

- Molecular Ion (M^+): A peak at $\text{m/z} = 174$.
- $[\text{M}-\text{H}]^+$: Loss of a hydrogen radical from the benzylic position ($\text{m/z} = 173$).[12]
- $[\text{M}-\text{H}_2\text{O}]^+$: Dehydration, a common fragmentation for alcohols ($\text{m/z} = 156$).[10]

- $[\text{C}_7\text{H}_7\text{O}]^+$: A fragment corresponding to the hydroxymethylphenyl cation ($m/z = 123$), resulting from cleavage of the C-O bond of the ether.
- Tropylium Ion: Further fragmentation often leads to the stable tropylium cation (C_7H_7^+) at $m/z = 91$.

Analytical Workflow

The comprehensive characterization of a synthesized batch of **4-(Difluoromethoxy)benzyl alcohol** would follow a logical, multi-step workflow to confirm identity, purity, and structure.

Analytical workflow for compound validation.

Chemical Reactivity and Synthetic Utility

Stability and Reactivity

4-(Difluoromethoxy)benzyl alcohol is stable under normal laboratory conditions.^[5] Its reactivity is primarily dictated by the versatile benzyl alcohol functional group.

- Oxidation: The primary alcohol can be readily oxidized to form 4-(difluoromethoxy)benzaldehyde or further to 4-(difluoromethoxy)benzoic acid, providing access to a different class of synthetic intermediates.^[1]
- Halogenation: The hydroxyl group can be substituted with halogens (e.g., using SOCl_2 or PBr_3) to produce the corresponding benzyl halides, which are excellent electrophiles for substitution reactions.
- Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other standard methods.^[1]

The difluoromethoxy group is generally stable and non-reactive under these conditions, making it an ideal "spectator" group that modifies electronic and steric properties without interfering with the primary reactions of the benzyl alcohol.

General Synthetic Protocol

While numerous proprietary methods exist, a common and logical synthetic route involves the difluoromethylation of a phenolic precursor followed by the reduction of a carbonyl group.

Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde

Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

- **Rationale:** This step introduces the key difluoromethoxy group. The reaction typically uses a difluorocarbene precursor.
- **Procedure:**
 - To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., potassium hydroxide) in a solvent mixture like acetonitrile/water, add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) portion-wise.
 - Heat the reaction mixture (e.g., to 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
 - After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer, concentrate under reduced pressure, and purify the resulting 4-(difluoromethoxy)benzaldehyde by column chromatography or distillation.

Step 2: Reduction to **4-(Difluoromethoxy)benzyl alcohol**

- **Rationale:** A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and effective reagent for this transformation.
- **Procedure:**
 - Dissolve the 4-(difluoromethoxy)benzaldehyde from Step 1 in a protic solvent like methanol or ethanol.
 - Cool the solution in an ice bath (0 °C).
 - Slowly add sodium borohydride (NaBH_4) in small portions, controlling any effervescence.
 - Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.

- Quench the reaction carefully by the slow addition of water or dilute acid.
- Remove the bulk of the organic solvent under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, **4-(Difluoromethoxy)benzyl alcohol**. Further purification can be achieved via silica gel chromatography if necessary.

Generalized synthetic pathway.

Safety and Handling

Proper handling is crucial for laboratory safety. **4-(Difluoromethoxy)benzyl alcohol** is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification:[3][5]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Precautionary Measures:

Category	P-Statement	Measure	Source(s)
Prevention	P261	Avoid breathing dust/fume/gas/mist /vapors/spray.	[5][13]
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[5][13]
Response	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[5][13]
	P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
Storage	P403 + P233	Store in a well- ventilated place. Keep container tightly closed.	[5][13]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [5][13] |

Table 3: Key Safety and Handling Statements.

Always handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials. [13]

Conclusion

4-(Difluoromethoxy)benzyl alcohol is more than a simple reagent; it is a strategic tool for molecular design. Its unique combination of a reactive benzyl alcohol handle and the property-modulating difluoromethoxy group makes it an invaluable asset in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in creating next-generation molecules with enhanced performance and optimized therapeutic profiles.

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